molecular formula C15H14ClN3O3 B5759036 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide

2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide

Cat. No. B5759036
M. Wt: 319.74 g/mol
InChI Key: JUCOTVVEGUEDRE-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It is a derivative of oleanolic acid and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide is complex and involves multiple pathways. It has been found to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also induces apoptosis by activating the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and lungs. Additionally, 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile compound for studying various diseases. Additionally, 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been shown to have a good safety profile and low toxicity in animal models.
One of the limitations of using 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide in lab experiments is its complex synthesis method. The multiple steps and purification required to obtain a high yield and purity can be time-consuming and costly. Additionally, the mechanism of action of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide is complex and involves multiple pathways, making it difficult to study its effects in isolation.

Future Directions

There are several future directions for the study of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide. One area of research is the development of new derivatives of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide and its effects on various signaling pathways. Another area of research is the development of new therapeutic applications for 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The complex synthesis method and mechanism of action of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide make it a versatile and challenging compound to study. However, the potential therapeutic applications of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide make it a promising area of research for the future.

Synthesis Methods

2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with N,N-dimethyl-4-aminophenol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with oleanolic acid to yield the final product. The synthesis of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide is a complex process that requires multiple steps and careful purification to obtain a high yield and purity.

Scientific Research Applications

2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-18(2)11-5-3-10(4-6-11)17-15(20)13-9-12(19(21)22)7-8-14(13)16/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCOTVVEGUEDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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